2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone is a compound belonging to the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones are characterized by a pyridazine ring fused with a carbonyl group at the third position. This specific compound features a piperidine moiety and a thienyl group, contributing to its unique pharmacological properties.
The compound has been synthesized and studied in various research contexts, particularly in relation to its anti-inflammatory, analgesic, and antihypertensive effects. Research indicates that derivatives of pyridazinones can exhibit significant biological activity, making them valuable in drug development efforts targeting conditions like hypertension and inflammation .
2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone falls under the classification of heterocyclic compounds, specifically as a substituted pyridazinone. Its structure includes:
The synthesis of 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone typically involves multi-step reactions starting from commercially available precursors. The general synthetic route may include:
For instance, one common method involves the reaction of 3-chloro-6-(thien-2-yl)pyridazine with piperidine under basic conditions, leading to the formation of the desired compound. Characterization of the synthesized product is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and purity .
Key structural data include:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
For example, when reacting with an aldehyde, the formation of an imine could be facilitated by acid catalysis, leading to compounds that may exhibit enhanced biological activity .
The mechanism of action for 2-(4-piperidinyl)-6-(2-thienyl)-3(2H)-pyridazinone primarily involves modulation of neurotransmitter systems and vasodilation pathways. It is believed that this compound acts on receptors related to vasodilation and inflammation.
In biological evaluations, compounds similar to this pyridazinone have shown significant vasorelaxant activity, indicating potential use as antihypertensive agents. The effective concentration (EC50) values for related compounds suggest strong pharmacological effects at low doses .
The compound has potential applications in several areas:
The construction of the piperidinyl-thienyl-pyridazinone core demands precision catalysis to achieve optimal regiofidelity and stereocontrol. A pivotal advancement involves enantioselective alkynylation methodologies using chiral amino alcohol catalysts. As demonstrated in alkynylation protocols for related heterocyclic systems, ligands such as N-methylephedrine enable the stereoselective addition of terminal alkynes to aldehyde intermediates, forming chiral propargylic alcohols with enantiomeric excess (ee) values exceeding 95% [6]. This catalytic system operates via in situ generation of zinc alkynylides using zinc trifluoromethanesulfonate and a base, providing mild conditions compatible with thermally sensitive pyridazinone precursors. The resulting chiral propargylic alcohols serve as key intermediates for subsequent cyclization into the pyridazinone core [6] [7].
For C-C coupling between the thienyl and pyridazinone moieties, palladium-catalyzed cross-coupling reactions are indispensable. Suzuki-Miyaura couplings using thienyl-2-boronic acid with halogenated pyridazinones (e.g., 6-chloro-3(2H)-pyridazinone derivatives) achieve yields >85% under optimized conditions [2]. Critical to this process is the use of Pd(PPh₃)₄ (2-5 mol%) with potassium carbonate base in toluene/water mixtures at 80°C, minimizing protodeboronation side reactions. Similarly, Stille couplings employing 2-(tributylstannyl)thiophene demonstrate efficacy but require stringent oxygen exclusion [5].
Table 1: Catalytic Approaches for Core Assembly
| Catalytic Strategy | Catalyst/Ligand | Key Conditions | Yield/ee | Application Scope |
|---|---|---|---|---|
| Enantioselective Alkynylation | N-Methylephedrine | Zn(OTf)₂, Et₃N, RT | >95% ee | Propargylic alcohol intermediates |
| Suzuki Coupling | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃, Toluene/H₂O, 80°C | >85% yield | Thienyl-pyridazinone linkage |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Cs₂CO₃, Dioxane, 100°C | 70-90% yield | Piperidine N-alkylation |
For installing the piperidine moiety, Buchwald-Hartwig amination provides superior efficiency over classical SN2 reactions. Optimized protocols using Pd₂(dba)₃/XPhos catalyst systems enable coupling of 4-aminopiperidine with 3-bromopyridazinone derivatives at 100°C in dioxane, achieving 70-90% yields. This method circumvents the poor nucleophilicity of secondary amines and minimizes N-alkylation byproducts prevalent in traditional approaches [5] [8].
Regiocontrol is paramount when modifying the pyridazinone ring due to its inherent electronic asymmetry. Electrophilic aromatic substitution (SEAr) favors the C5 position owing to electron donation from the annular nitrogen atoms, while nucleophilic substitutions target C4 and C6 when activated by electron-withdrawing groups. Strategic halogenation at C5 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C achieves >90% regioselectivity, providing pivotal handles for cross-coupling [2] [7].
The C3 carbonyl and N2 positions serve as primary sites for ring decoration. Alkylation at N2 with alkyl/aryl halides requires phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to overcome solubility limitations. K₂CO₃ in acetone at 60°C affords N2-alkylated products in 75-92% yields, crucial for generating analogs like TAK-063 [2] [8]. Concurrently, Vilsmeier-Haack formylation at C5 using POCl₃/DMF introduces formyl groups that enable subsequent condensations with hydrazines or amines to form hydrazones or imines—key functionalities for bioactivity enhancement [4] [8].
Table 2: Regioselective Modification Sites and Outcomes
| Position | Reaction Type | Reagent/Conditions | Regioselectivity | Key Products |
|---|---|---|---|---|
| N2 | Alkylation | R-X, K₂CO₃, TBAB, Acetone, 60°C | High | N2-Alkylpyridazinones |
| C5 | Halogenation | NBS, DMF, 0°C | >90% | 5-Bromopyridazinones |
| C5 | Vilsmeier-Haack Formylation | POCl₃/DMF, 60°C | Exclusive | 5-Formylpyridazinones |
| C5 | Methoxylation | CuI, NaOMe, DMSO, 120°C | Moderate | 5-Methoxypyridazinones (e.g., TAK-063) |
Structure-activity relationship (SAR) studies highlight the criticality of C5 substitution. Introducing a methoxy group at C5, as in TAK-063, enhances phosphodiesterase 10A (PDE10A) inhibition 16-fold (IC₅₀ = 1.4 nM) versus des-methoxy analogs. X-ray crystallography confirms this group forms an additional hydrogen bond with Gln716 in PDE10A, optimizing binding [2]. Conversely, ortho-substitutions on N1-phenyl pendants (e.g., o-methyl) induce steric clashes, reducing potency 40-fold (IC₅₀ = 940 nM) [2].
Microwave irradiation revolutionizes the synthesis of piperidinyl-thienyl-pyridazinones by accelerating key steps and suppressing degradation. Cyclocondensation of thienyl-substituted maleic anhydrides with hydrazine derivatives under microwave irradiation (150°C, 20 min) achieves near-quantitative yields versus 6-12 hours conventionally [7]. This approach minimizes thermal decomposition of thienyl intermediates, which is prevalent under prolonged heating [2] [7].
For solvent-free assembly, mechanochemical grinding enables N-alkylation and functional group interconversions. Piperidine coupling with 3-chloro-6-(thien-2-yl)pyridazine using K₂CO₃ and catalytic KI in a ball mill (30 min, RT) achieves 95% conversion without solvents—ideal for moisture-sensitive intermediates [4] [7]. Similarly, Claisen-Schmidt condensations of formylpyridazinones with substituted acetophenones on alumina supports yield chalcone hybrids in >85% purity after minimal workup [7].
The atom economy of these methods is highlighted in multi-step syntheses: Microwave-assisted Suzuki coupling (Step 1) followed by solvent-free N-alkylation (Step 2) shortens TAK-063 precursor synthesis from 48 hours to <6 hours, with overall yields increasing from 35% to 72% [2] [5].
Rational structural optimization tailors piperidinyl-thienyl-pyridazinones for target engagement. The evolution of TAK-063 exemplifies this: Initial HTS hit 213 (PDE10A IC₅₀ = 23 nM) was optimized via crystallography-guided design. Replacing a pendant phenyl’s C4-morpholine with pyrazole improved metabolic stability (HLM degradation: 4 μL/min/mg) while maintaining PDE10A inhibition (IC₅₀ = 0.30 nM) and brain penetration (Kp,brain = 1.64) [2].
Benzimidazole hybridization generates dual-targeting inhibitors. Linking pyridazinone C5 to benzimidazole via alkyl spacers yields compounds like 221 (MAO-B IC₅₀ = 0.76 nM; PDE10A IC₅₀ = 0.76 nM). Docking confirms the benzimidazole engages Tyr683 via hydrogen bonding, while pyridazinone maintains Gln716 interactions [2] [8].
Table 3: Bioactivity Enhancement via Structural Modifications
| Modification | Compound Example | Key Pharmacological Outcome | Mechanistic Insight |
|---|---|---|---|
| C4-Morpholine → Pyrazole | TAK-063 | Metabolic stability ↑, PDE10A IC₅₀ = 0.30 nM | Reduced oxidative dealkylation |
| Benzimidazole Conjugation | 221 | MAO-B IC₅₀ = 0.76 nM | H-bond with Tyr683 in MAO-B |
| 5-(m-Chlorophenyl) Installation | CID 211546 | DAAO inhibition (Patent) | Enhanced hydrophobic pocket occupancy |
| N2-(3-Piperidinopropyl) Chain | CID 211546 | CNS penetration (PAMPA LogPe > -5.0) | Tertiary amine facilitates BBB transit |
For CNS targeting, N2-alkylation with basic amines enhances blood-brain barrier (BBB) penetration. Installing a 3-piperidinopropyl chain (e.g., CID 211546) elevates PAMPA-BBB permeability (LogPe = -5.0), whereas methyl analogs show negligible CNS uptake [8] [10]. Docking reveals the protonated piperidine forms salt bridges with Glu84 in DAAO, explaining improved inhibition [4] [8].
Halogen scanning further tunes bioactivity: m-Chlorophenyl at C6 (e.g., CID 211546) boosts DAAO inhibition over phenyl analogs, attributed to hydrophobic pocket occupancy near Phe250 in the active site [4] [10].
These strategies collectively demonstrate how synthetic chemistry integrates with structural biology to evolve lead compounds into preclinical candidates with precise target profiles.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2